molecular formula C13H14FNO B2490617 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde CAS No. 588670-57-9

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B2490617
CAS No.: 588670-57-9
M. Wt: 219.259
InChI Key: LOCYBRXNOYLLDZ-UHFFFAOYSA-N
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Description

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a tert-butyl group at the 2-position, a fluorine atom at the 5-position, and an aldehyde group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the tert-butyl and fluorine substituents. The final step involves the formylation of the indole ring to introduce the aldehyde group.

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Formylation: The formylation of the indole ring can be achieved using Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-tert-butyl-5-fluoro-1H-indole-3-carboxylic acid.

    Reduction: 2-tert-butyl-5-fluoro-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    5-fluoro-1H-indole-3-carbaldehyde: Lacks the tert-butyl group, which may affect its steric properties and interactions with molecular targets.

    2-tert-butyl-5-chloro-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may influence its electronic properties and reactivity.

Uniqueness

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde is unique due to the combined presence of the tert-butyl, fluorine, and aldehyde groups on the indole ring. This combination imparts distinct chemical properties, such as increased lipophilicity, enhanced binding affinity, and specific reactivity patterns, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCYBRXNOYLLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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